molecular formula C7H14N2 B086097 1-Allylpiperazine CAS No. 13961-36-9

1-Allylpiperazine

Cat. No.: B086097
CAS No.: 13961-36-9
M. Wt: 126.2 g/mol
InChI Key: ZWAQJGHGPPDZSF-UHFFFAOYSA-N
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Description

1-Allylpiperazine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAQJGHGPPDZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355566
Record name 1-Allylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13961-36-9
Record name 1-Allylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allylpiperazine
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Synthetic Methodologies and Reaction Pathways of 1 Allylpiperazine

Conventional Synthetic Routes for 1-Allylpiperazine

Conventional approaches to synthesizing this compound predominantly rely on the direct alkylation of the piperazine (B1678402) ring. These methods are well-established and are frequently employed in laboratory settings.

The most direct method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and an allyl halide, such as allyl chloride, allyl bromide, or allyl iodide. In this reaction, one of the secondary amine nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the allyl halide and displacing the halide ion.

A significant challenge in this synthesis is controlling the degree of alkylation. Since piperazine has two reactive secondary amine groups, the reaction can proceed to form the desired mono-substituted product (this compound) or the undesired di-substituted product (1,4-diallylpiperazine). To favor mono-alkylation, a large excess of piperazine is typically used. This statistical approach ensures that an allyl halide molecule is more likely to encounter an unreacted piperazine molecule than a this compound molecule, thereby suppressing the second alkylation step.

The outcome of the nucleophilic alkylation is highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for maximizing the yield of this compound and ensuring high purity. Key variables include the choice of solvent, reaction temperature, and the nature of the allyl halide.

Solvent: Solvents such as ethanol, acetonitrile (B52724), and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

Temperature: The reaction is often performed at elevated temperatures to increase the rate of reaction. However, excessively high temperatures can lead to an increase in the formation of the di-substituted byproduct. Careful temperature control is therefore essential for optimizing selectivity.

Allyl Halide Reactivity: The reactivity of the allyl halide follows the order of iodide > bromide > chloride. While more reactive halides like allyl iodide allow for milder reaction conditions, they can also decrease the selectivity for the mono-alkylated product.

The following table summarizes the impact of various parameters on the synthesis.

ParameterConditionEffect on Reaction
Piperazine:Allyl Halide Molar Ratio High (e.g., >4:1)Increases selectivity for mono-alkylation (this compound).
Low (e.g., <2:1)Favors formation of di-alkylation product (1,4-diallylpiperazine).
Temperature Moderate (e.g., 50-70 °C)Provides a balance between reaction rate and selectivity.
High (e.g., >80 °C)Increases reaction rate but may decrease selectivity.
Solvent Polar Aprotic (e.g., Acetonitrile)Effectively solvates ions and can accelerate SN2 reactions.
Polar Protic (e.g., Ethanol)Can act as both solvent and a mild base.

The nucleophilic alkylation of piperazine with an allyl halide produces a hydrohalic acid (e.g., HCl, HBr) as a byproduct. This acid protonates the basic nitrogen atoms of piperazine, forming piperazinium salts and rendering them non-nucleophilic. To sustain the reaction, a base is required to neutralize this acid.

One approach is to use the excess piperazine itself as the base. Alternatively, an external base, either inorganic or organic, can be added to the reaction mixture. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and tertiary amines like triethylamine (B128534) (Et₃N). The use of an external base is often more efficient as it does not consume the primary reactant for acid scavenging. The choice of base can impact reaction kinetics and the final product profile. For instance, a solid inorganic base like potassium carbonate in a solvent like acetonitrile provides a heterogeneous system that simplifies workup.

Industrial Production Considerations for this compound

Transitioning the synthesis of this compound from a laboratory scale to industrial production introduces several critical considerations related to efficiency, cost, safety, and scalability.

Scaling up the conventional batch synthesis of this compound presents challenges. The use of a large excess of piperazine, while effective for selectivity, becomes economically less viable on a large scale due to the cost of the material and the need for an efficient recovery and recycling process for the unreacted piperazine.

Furthermore, the alkylation reaction is typically exothermic. In large batch reactors, dissipating the heat of reaction can be difficult, potentially leading to thermal runaways and a decrease in selectivity. Therefore, careful engineering controls for heat management are paramount for safe and efficient large-scale production. Purification of the final product on an industrial scale often relies on distillation, which requires significant energy input and careful design to separate this compound from residual piperazine and any di-substituted byproduct.

Continuous flow chemistry offers a modern and advantageous alternative to traditional batch processing for the industrial synthesis of this compound. researchgate.netrsc.org In a flow process, reactants are continuously pumped through a reactor where they mix and react under precisely controlled conditions. mdpi.comnih.gov

This methodology provides several key benefits for the synthesis of this compound:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic reactions.

Superior Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control can be leveraged to optimize the selectivity towards mono-alkylation, potentially reducing the need for a large excess of piperazine.

The modular nature of flow chemistry facilitates the development of automated, end-to-end systems for the production of piperazine-containing molecules. mdpi.com Although specific applications for this compound are not extensively detailed in public literature, the successful application of flow synthesis to other aryl piperazine drugs demonstrates its significant potential for the scalable and efficient production of this compound. researchgate.netrsc.org

Catalytic Approaches in Large-Scale this compound Synthesis

The industrial production of monosubstituted piperazines like this compound requires methodologies that are not only high-yielding but also cost-effective, scalable, and environmentally benign. Catalytic N-alkylation of piperazine represents a primary route for large-scale synthesis. While direct literature on the industrial-scale catalytic synthesis of this compound is sparse, principles from related N-alkylation processes can be applied.

A common strategy involves the reaction of piperazine with an allylating agent, such as allyl chloride or allyl bromide, in the presence of a catalyst. To avoid the formation of the disubstituted 1,4-diallylpiperazine, an excess of piperazine is typically used. The reaction produces a salt of this compound, which is then neutralized with a base to yield the final product and a piperazine salt byproduct.

Catalytic processes can enhance the efficiency of this N-alkylation. For instance, phase-transfer catalysts are often employed to facilitate the reaction between the aqueous piperazine phase and the organic allyl halide phase, improving reaction rates and yields. Furthermore, metal-based catalysts, including those supported on polymeric resins, can accelerate the reaction, allowing for milder conditions and easier separation of the catalyst from the reaction mixture, which is a crucial consideration for large-scale operations. frontiersin.org Iridium-based catalytic systems, for example, have been shown to be effective for the N-alkylation of amines with alcohols through a hydrogen borrowing pathway, a green chemistry approach that could potentially be adapted for N-allylation using allyl alcohol. researchgate.net Such methods, which are atom-efficient and utilize readily available starting materials, are prime candidates for scalable production. researchgate.netscispace.com

Another scalable approach involves the reductive amination of an appropriate aldehyde with piperazine. While not directly applicable to allylation, the principles of using heterogeneous catalysts like Raney nickel or palladium on carbon for large-scale amine alkylations are well-established and highlight the industry's reliance on robust catalytic methods. scispace.com A scalable synthesis for piperazine compounds has also been developed utilizing visible-light photochemistry in conjunction with aluminum organometallics, demonstrating a novel approach that could be adapted for specific derivatives. nih.gov

Advanced Synthetic Strategies for Substituted Allylpiperazine Derivatives

The synthesis of more complex allylpiperazine derivatives, particularly those with substituents on the carbon framework of the piperazine ring, requires more sophisticated strategies. These methods often focus on constructing the piperazine ring itself or functionalizing a pre-existing ring in a highly controlled manner.

Palladium-catalyzed carboamination has emerged as a powerful tool for the stereoselective synthesis of substituted piperazines. This method constructs the piperazine ring by forming two new bonds in a single step. The reaction typically involves the intramolecular cyclization of an unsaturated amine substrate, containing both an alkene and an amine, with an aryl or vinyl halide. bohrium.com

A common strategy involves the reaction of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide. nih.gov The palladium catalyst facilitates an initial N-arylation followed by an intramolecular carboamination of the pendant alkene onto the newly formed aryl-palladium intermediate. This cascade process generates the six-membered piperazine ring with good to excellent levels of diastereoselectivity, typically favoring the cis-2,6-disubstituted product. walshmedicalmedia.comnih.gov The mechanism is believed to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the amine to form a palladium-amido species. Subsequent syn-aminopalladation of the alkene and reductive elimination yields the piperazine product. walshmedicalmedia.com This methodology allows for the modular construction of piperazines with diverse substituents at the N¹, N⁴, C², and C⁶ positions. nih.gov

Table 1: Palladium-Catalyzed Carboamination for cis-2,6-Disubstituted Piperazines walshmedicalmedia.com

EntryN¹-SubstituentN²-SubstituentAryl BromideDiastereomeric Ratio (cis:trans)Yield (%)
1PhenylAllyl4-bromotoluene>20:185
2PhenylAllyl4-bromoanisole>20:178
34-MeO-PhenylAllylbromobenzene14:171
4PhenylMethallyl4-bromotoluene>20:182

The development of asymmetric methods to synthesize enantiomerically pure substituted piperazines is of paramount importance for medicinal chemistry. One prominent strategy is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. ethz.chnih.gov This method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric excess (ee). ethz.ch The resulting chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. The reaction utilizes a palladium catalyst, such as Pd₂(pmdba)₃, in conjunction with a chiral phosphine-oxazoline (PHOX) ligand. ethz.ch

Another powerful technique is the asymmetric lithiation-trapping of an N-Boc piperazine that bears a chiral auxiliary. mdpi.com Using a combination of s-butyllithium (s-BuLi) and a chiral diamine like (-)-sparteine, deprotonation occurs at one of the α-carbons with high diastereoselectivity. The resulting configurationally stable α-lithiated intermediate can then be trapped with various electrophiles to yield α-substituted piperazines as single stereoisomers. mdpi.com

Direct functionalization of the piperazine ring at the α-carbon can be achieved through lithiation followed by trapping with an electrophile. nih.govnih.gov This method typically requires the protection of one nitrogen with a tert-butoxycarbonyl (Boc) group, which serves as a directed metalation group. The other nitrogen is usually substituted with a group like benzyl (B1604629) or cumyl. researchgate.netscispace.com

The piperazine is treated with a strong base, commonly s-BuLi, at low temperatures (e.g., -78 °C) to generate an α-lithiated intermediate. scispace.com This nucleophilic species can then react with a wide array of electrophiles. For instance, trapping the lithiated intermediate with allyl bromide after transmetalation to copper yields an α-allyl piperazine derivative. researchgate.net This protocol provides a versatile route to a variety of C²-substituted piperazines. nih.gov

Table 2: Lithiation/Trapping of N-Boc-N'-cumyl Piperazine researchgate.net

EntryElectrophile / ReagentsProductYield (%)
1Me₃SiClα-trimethylsilyl piperazine98
2Bu₃SnClα-tributylstannyl piperazine80
3MeIα-methyl piperazine95
41) CuCN·2LiCl, 2) Allyl Bromideα-allyl piperazine80

Radical cyclization reactions offer a unique pathway to complex heterocyclic structures. Novel piperazine-substituted dihydrofuran compounds have been synthesized using a manganese(III) acetate (B1210297) [Mn(OAc)₃]-mediated oxidative radical cyclization. frontiersin.orgnih.gov This process involves the reaction of unsaturated piperazine derivatives (e.g., those containing acryloyl or allyl groups) with 1,3-dicarbonyl compounds. researchgate.net

In this reaction, Mn(OAc)₃ oxidizes the 1,3-dicarbonyl compound to generate a radical intermediate. This radical then adds to an unsaturated moiety on the piperazine substrate. The subsequent intramolecular cyclization forms the dihydrofuran ring. Interestingly, studies have shown that these cyclizations occur with high regioselectivity. When a piperazine derivative contains both an allyl group and a 3-arylpropenoyl group, the radical cyclization preferentially occurs at the 3-arylpropenoyl moiety. This is attributed to the greater stability of the radical intermediate formed adjacent to the aromatic ring compared to the one formed on the allyl group. frontiersin.orgresearchgate.net

The synthesis of β-aminocarbonyl derivatives that incorporate a this compound moiety can be achieved through the nucleophilic ring-opening of strained heterocyclic systems. This strategy leverages the nucleophilicity of the secondary amine in this compound to open rings like β-lactams (azetidin-2-ones) or activated aziridines.

The ring-opening of β-lactams is a well-established method for producing β-amino acids and their derivatives. mdpi.com When this compound is used as the nucleophile, it attacks the carbonyl carbon of the β-lactam. This cleavage of the amide bond (N1-C2) results in the formation of a β-amino amide, where the amide nitrogen is part of the newly incorporated this compound structure. The reaction is often facilitated by activating the β-lactam nitrogen with an electron-withdrawing group. mdpi.com

Similarly, activated aziridines can be opened by nucleophiles to yield 1,2-diamines or other β-amino compounds. An N-sulfonyl or N-acyl aziridine-2-carboxylate, for example, can undergo a regioselective nucleophilic attack at the C3 position by this compound. This reaction opens the three-membered ring to produce a β-aminocarbonyl derivative in the form of a protected 1,2-diamine. nih.gov Such alkylative aziridine (B145994) ring-opening reactions provide a versatile route to N-alkylated amine-containing molecules. nih.gov

Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily centered around the nucleophilic secondary amine of the piperazine ring and the electrophilic and radical-susceptible allyl group. This dual reactivity allows for a wide range of derivatization strategies, enabling the synthesis of a vast library of compounds with potential applications in various fields.

Oxidation Pathways and N-Oxide Formation

The tertiary amine of the this compound moiety is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using various oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being commonly employed. The formation of N-oxides can significantly alter the physicochemical properties of the parent molecule, including its polarity and basicity. In some instances, N-oxides of piperazine derivatives have been investigated as prodrugs, which can be reduced back to the active tertiary amine in vivo.

The reaction conditions for N-oxide formation can be tailored to control the selectivity of the oxidation, particularly in molecules with multiple oxidizable nitrogen atoms. Factors such as the choice of oxidant, solvent, and reaction temperature play a crucial role in the efficiency and outcome of the oxidation process.

Oxidizing AgentTypical Reaction ConditionsProductReference
Hydrogen Peroxide (H₂O₂)Acetic acid, elevated temperatureThis compound N-oxide acs.org
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), room temperatureThis compound N-oxide acs.org

Reduction Reactions of this compound Derivatives

The allyl group of this compound and its derivatives can undergo reduction to the corresponding propyl group. This transformation is commonly achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups.

Transfer hydrogenation, utilizing hydrogen donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst, offers a milder alternative to high-pressure hydrogenation. dicp.ac.cnesrf.fr Another method for the selective reduction of the carbon-carbon double bond is the use of diimide (N₂H₂), which can be generated in situ from precursors like hydrazine (B178648) and an oxidizing agent or from the thermal decomposition of azodicarboxylates. nih.govwikipedia.orgorganicreactions.org Diimide reductions are known for their chemoselectivity, often leaving other functional groups intact. wikipedia.org

Reduction MethodReagents and ConditionsProductKey Features
Catalytic HydrogenationH₂, Pd/C or PtO₂, various solvents1-Propylpiperazine derivativeWidely applicable, can be highly efficient.
Transfer HydrogenationFormic acid/triethylamine, Rh or Ru catalyst1-Propylpiperazine derivativeMilder conditions than catalytic hydrogenation. dicp.ac.cnesrf.fr
Diimide ReductionHydrazine, H₂O₂ or azodicarboxylate1-Propylpiperazine derivativeChemoselective for C=C bonds, metal-free. nih.govwikipedia.org

Nucleophilic Substitution Reactions Involving the Allyl Group

The allyl group in this compound derivatives can act as an electrophile in nucleophilic substitution reactions, particularly when activated by a transition metal catalyst. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent example of this reactivity. organic-chemistry.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, facilitating the departure of a leaving group (if present) and forming a π-allylpalladium complex. This complex can then be attacked by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the allylic position.

The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a key aspect of this chemistry and can be influenced by the nature of the ligands on the palladium catalyst and the substituents on the allyl group. This methodology allows for the introduction of diverse functionalities onto the allyl moiety of this compound derivatives.

Acylation Reactions of this compound and its Derivatives

The secondary amine of the piperazine ring in this compound is readily acylated by a variety of acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. This reaction leads to the formation of the corresponding N-acyl-1-allylpiperazine derivatives. Given that this compound is an unsymmetrical piperazine, acylation occurs selectively at the secondary amine.

The acylation reaction is a fundamental transformation for introducing a wide range of functional groups and building blocks onto the piperazine scaffold. The resulting amides are often key intermediates in the synthesis of more complex molecules with diverse biological activities. The reaction conditions are generally mild and can be adapted to accommodate a variety of substrates.

Acylating AgentTypical Reaction ConditionsProduct Type
Acyl ChloridesBase (e.g., triethylamine), aprotic solventN-Acyl-1-allylpiperazine
Acid AnhydridesAprotic solvent, with or without a baseN-Acyl-1-allylpiperazine
Carboxylic AcidsCoupling agents (e.g., EDCI, HOBt), aprotic solventN-Acyl-1-allylpiperazine

Formation of Novel Fused Heterocyclic Systems Utilizing this compound Scaffolds

The this compound scaffold can serve as a building block for the construction of novel fused heterocyclic systems. The presence of both the piperazine ring and the reactive allyl group allows for intramolecular cyclization reactions or participation in multicomponent reactions to form more complex polycyclic structures.

One notable example is the use of piperazine derivatives in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govd-nb.inforesearchgate.net While direct examples with this compound are specific, the general strategy involves the reaction of a substituted pyrazole (B372694) with a β-ketoester or a similar precursor, which could be derived from this compound.

Furthermore, the allyl group can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with dipoles such as nitrones or nitrile oxides can lead to the formation of five-membered heterocyclic rings fused to or substituted on the piperazine core. ijrpc.comwikipedia.orgnih.gov The regioselectivity and stereoselectivity of these cycloadditions are key considerations in the synthesis of complex heterocyclic architectures. In some cases, the reaction can proceed on the double bond of the N-allyl substituent, leading to the formation of substituted isoxazolidines.

Reaction TypeReactantsResulting Heterocyclic System
Condensation/CyclizationSubstituted pyrazoles, β-dicarbonyl compoundsPyrazolo[1,5-a]pyrimidines
1,3-Dipolar CycloadditionNitrones, Nitrile OxidesIsoxazolidines, Isoxazolines

Applications of 1 Allylpiperazine in Material Science Research

Analytical Applications of 1-Allylpiperazine-Based MIPs

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This compound has proven to be a highly effective functional monomer in the synthesis of MIPs, leading to a range of analytical applications.

Selective Recognition of Mycotoxins (e.g., Zearalenone) in Fluorescence-Based Sensors

Molecularly imprinted polymers are increasingly being integrated into sensing platforms to achieve high selectivity. While direct research on integrated fluorescence sensors using this compound-based MIPs is nascent, the foundational work on these polymers demonstrates their immense potential for such applications.

The principle of a MIP-based fluorescence sensor involves creating a polymer that selectively binds to a target analyte. This binding event is then converted into a measurable change in fluorescence. This can be achieved by either the analyte itself being fluorescent, a fluorescent competitor, or by incorporating a fluorescent monomer into the polymer matrix that changes its emission upon analyte binding.

Research has shown that MIPs synthesized with this compound as the functional monomer exhibit superior binding capacities for the mycotoxin zearalenone (B1683625) (ZON). researchgate.net Zearalenone is a mycotoxin with natural fluorescence, which can be exploited for detection. A sensor could be designed where the this compound MIP acts as a recognition element to capture ZON from a sample. The fluorescence of the captured ZON could then be measured. Alternatively, a fluorescence quenching mechanism could be employed, where the binding of ZON to the MIP displaces a fluorescent probe, leading to a detectable signal. Given the high affinity and selectivity of this compound-based MIPs, their integration into fluorescence sensing platforms is a promising avenue for developing rapid and sensitive mycotoxin detection methods.

Molecular Imprinting for Drug Delivery Systems

Molecularly imprinted polymers offer a sophisticated approach to controlled drug delivery. By creating polymers with cavities tailored to a specific drug molecule, it is possible to load a high concentration of the drug and control its release kinetics. The properties of this compound make it a theoretically suitable candidate for creating such systems.

The piperazine (B1678402) group in this compound can form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with a variety of drug molecules. The allyl group provides a robust anchor for polymerization, ensuring the stability of the resulting polymer matrix. A MIP-based drug delivery system using this compound could be designed to release a drug in response to specific stimuli, such as a change in pH. The basic nitrogen atoms in the piperazine ring could be protonated or deprotonated, altering the interaction strength with the drug molecule and triggering its release. This would allow for targeted drug delivery, for instance, in the acidic microenvironment of a tumor. While specific studies implementing this compound for this purpose are not yet prevalent, the fundamental principles of MIP-based drug delivery and the chemical nature of this compound suggest its potential in this field. scirp.orgmdpi.com

Biosensor Development Using this compound-Functionalized Materials

The functionalization of material surfaces is a cornerstone of biosensor development. The goal is to create a surface that can specifically capture a biological target, with the binding event being transduced into a measurable signal. The chemical structure of this compound provides a versatile platform for such functionalization.

The allyl group allows for the covalent attachment of this compound to various surfaces, such as electrodes or nanoparticles, through well-established chemistries like thiol-ene reactions. The exposed piperazine ring can then be used for the immobilization of biorecognition elements like enzymes or antibodies. Furthermore, the piperazine moiety itself can act as a recognition site for certain analytes. The development of biosensors often relies on creating a stable and specific interface between the biological and the signal-transducing components. The ability of this compound to participate in polymer formation and present a functional group for further modification makes it a valuable building block for designing novel biosensor interfaces.

Solid-Phase Extraction (MISPE) for Analyte Preconcentration and Clean-up

One of the most well-documented applications of this compound-based MIPs is in molecularly imprinted solid-phase extraction (MISPE). nih.gov This technique is used to selectively extract and preconcentrate target analytes from complex matrices, such as food or environmental samples, prior to their analysis by methods like chromatography.

In the case of zearalenone detection, a MIP was prepared using this compound as the functional monomer and a structural analogue of ZON as the template. researchgate.net This polymer demonstrated significantly higher binding capacities compared to MIPs made with other functional monomers. The strong interaction is attributed to the formation of a stable 2:1 complex between the two basic nitrogen atoms of this compound and the two phenolic hydroxyl groups of the zearalenone mimic. researchgate.net This high affinity and selectivity make this compound-based MIPs excellent sorbents for MISPE, allowing for the efficient clean-up and preconcentration of zearalenone from complex samples, thereby improving the accuracy and sensitivity of subsequent analytical measurements.

Table 1: Comparison of Polymer Performance in Zearalenone Recognition

Functional MonomerBinding CapacityKey Interaction
This compound (1-ALPP)SuperiorStrong 2:1 complex with diphenolic groups
2-(Diethylamino)ethyl methacrylate (B99206) (2-DAEM)ModerateIonic and hydrogen bonding
4-Vinylpyridine (B31050) (VIPY)ModerateHydrogen bonding
2-Hydroxyethyl methacrylate (HEMA)LowerHydrogen bonding

Chromatographic Stationary Phases Incorporating this compound MIPs

The high selectivity of this compound-based MIPs makes them ideal candidates for use as stationary phases in liquid chromatography. A stationary phase is the solid material within a chromatography column that separates the components of a mixture. By using a MIP as the stationary phase, it is possible to achieve separations based on molecular recognition, which is far more specific than traditional separation mechanisms like hydrophobicity or ion exchange.

A study evaluating various MIPs for zearalenone recognition found that the polymer prepared with this compound as the functional monomer and trimethylolpropane (B17298) trimethacrylate (TRIM) as the cross-linker showed the most significant affinity for ZON and its structural analogues. researchgate.net When packed into a chromatography column, this material could selectively retain zearalenone while allowing other components of the sample to pass through. This dramatically improves the performance of analytical methods for ZON recognition in food samples. The success of this application underscores the importance of the rational selection of functional monomers, with this compound demonstrating clear advantages in creating highly selective chromatographic materials.

Table 2: Composition of a High-Performance Zearalenone-Imprinted Polymer

ComponentFunctionMolar Ratio
Cyclododecyl 2,4-dihydroxybenzoate (B8728270) (CDHB)Template (Zearalenone mimic)1
This compound (1-ALPP)Functional Monomer4
Trimethylolpropane trimethacrylate (TRIM)Cross-linker20
Acetonitrile (B52724)Porogen (Solvent)-

Data sourced from Urraca, J. L., et al. (2006).

Advanced Material Development with this compound

The utility of this compound extends beyond analytical applications into the broader field of advanced material development. Its bifunctional nature—a polymerizable allyl group and a reactive piperazine ring—makes it a valuable building block for creating functional polymers with tailored properties.

The piperazine moiety can be derivatized to introduce a wide range of chemical functionalities, allowing for the synthesis of polymers with specific catalytic, chelating, or responsive properties. For example, polymers incorporating the this compound structure could be designed for applications in catalysis, where the basic nitrogen atoms of the piperazine ring can act as catalytic sites. The allyl group provides a means to incorporate these functional units into various polymer architectures, including linear polymers, cross-linked networks, and surface grafts. The successful synthesis of highly effective MIPs for mycotoxin sensing is a clear demonstration of how the specific properties of this compound can be harnessed to create advanced, high-performance materials. researchgate.net Future research is likely to expand the use of this versatile monomer into new areas of material science.

Incorporation into Polymer Matrices for Enhanced Mechanical Properties

The integration of this compound into polymer structures is a key area of investigation for creating materials with superior physical characteristics. The compound's allyl group provides a reactive site for polymerization, enabling it to be chemically bonded within a polymer matrix.

Research Findings: this compound is utilized as a functional monomer in the synthesis of highly cross-linked polymers, such as molecularly imprinted polymers (MIPs). dokumen.pubrsc.org In these applications, it is copolymerized with cross-linking monomers, a notable example being ethylene (B1197577) glycol dimethacrylate (EGDMA). rsc.orgscirp.org The polymerization process locks the this compound molecule into the polymer network, contributing to the structural integrity of the final material. The incorporation of this compound into polymer matrices has been shown to yield materials with enhanced flexibility and chemical resistance, which are valuable properties for the production of specialized coatings and adhesives. chemimpex.com

The role of this compound in these matrices is twofold: the piperazine ring can offer sites for specific interactions, while the allyl group participates in the polymerization, forming a stable, cross-linked network. This dual functionality is critical in designing polymers for specialized applications where both mechanical robustness and chemical functionality are required.

Table 1: Role of this compound in Polymer Synthesis

Component TypeSpecific CompoundFunction in Polymer MatrixResulting Property Enhancement
Functional MonomerThis compoundProvides reactive sites via the allyl group for polymerization and interaction sites via the piperazine ring.Improved flexibility and chemical resistance. chemimpex.com
Cross-linking MonomerEthylene Glycol Dimethacrylate (EGDMA)Forms a cross-linked polymer network with the functional monomer.Structural integrity and stability. scirp.org

Development of Biodegradable Films for Packaging with Antimicrobial Properties

In the field of food packaging, there is a significant drive toward developing active materials that can extend the shelf life of products while being environmentally friendly. This compound and its derivatives have demonstrated properties that are highly relevant to this field.

Research Findings: Studies have shown that derivatives of this compound possess notable antimicrobial, antibacterial, and antifungal activity. grafiati.comgoogle.comgoogleapis.com This inherent biological activity makes the compound a candidate for creating active packaging films. Research has demonstrated the use of this compound as a functional monomer in the synthesis of molecularly imprinted hydrogels (MIHs) designed for active packaging. science.govresearchgate.net These hydrogels were successfully applied to protect butter from lipid oxidation during cold storage, showcasing their functional efficacy in a food system. science.govresearchgate.net

Furthermore, research on halochromic films, which change color in response to pH changes, has incorporated this compound as a functional monomer. scilit.com These films also exhibited antimicrobial activity, particularly against gram-positive bacteria and yeast. scilit.com While the biodegradability of such films is primarily determined by the main polymer backbone (e.g., polylactic acid or chitosan), the incorporation of this compound provides the crucial antimicrobial functionality needed for active packaging applications.

Hypergolic Additives for Propulsion Systems

Hypergolic propellants, which ignite spontaneously upon contact between fuel and oxidizer, are critical for space propulsion systems due to their reliability. Research into "green" or less toxic propellants has led to the investigation of energetic ionic liquids, and this compound has been identified as a potential performance-enhancing additive.

Research Findings: Scientists have examined the effect of various amine additives on the ignition delay time of energetic ionic liquids. nih.govresearchgate.net this compound was specifically listed among potential co-additives for dicyanamide (B8802431) (DCA)-based ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([EMIM][C2N3]) and 1,3-dimethylimidazolium (B1194174) dicyanamide ([DMIM][C2N3]). nih.govresearchgate.net The goal of adding such compounds is to reduce the ignition delay time, a critical factor for engine performance. nih.gov While ideal hypergolic additives should have ignition properties similar to highly toxic hydrazine (B178648), finding stable compounds that achieve this is challenging. nih.govresearchgate.net The systematic testing of additives like this compound is part of an effort to design high-performance, next-generation hypergolic fuels. nih.gov

Table 2: this compound in Hypergolic Fuel Research

Ionic Liquid FuelAdditive InvestigatedObjective of AdditionKey Performance Metric
[EMIM][C2N3]This compoundEnhance ignition behavior. nih.govIgnition Delay Time
[DMIM][C2N3]This compoundSystematic design of high-performance additives. researchgate.netIgnition Delay Time

Hydrogel and Nanocomposite Synthesis

Hydrogels and nanocomposites are advanced materials with applications ranging from biomedicine to environmental science. This compound's chemical structure makes it a valuable monomer for creating these complex networks.

Research Findings: this compound is actively explored in the development of novel materials, including hydrogels and nanocomposites. chemimpex.com A specific application is its use as a functional monomer in combination with 2-hydroxyethyl methacrylate (HEMA) to synthesize molecularly imprinted hydrogels (MIHs). science.govscience.gov In this process, this compound helps form the three-dimensional hydrophilic polymer network that characterizes a hydrogel. science.govkisti.re.kr The resulting MIHs have been developed for use as functional active packaging materials. science.gov The ability of this compound to copolymerize and contribute to the hydrogel's structure highlights its utility in creating soft materials with tailored functionalities.

Functionalization of Siloxane Particles

The surface modification of inorganic particles like silica (B1680970) or siloxanes is a common strategy to create advanced composite materials. This compound has been used in novel synthesis methods that involve functionalized siloxane particles to create highly structured polymers.

Research Findings: In a unique fabrication process, siloxane particles are first functionalized with a silane (B1218182) coupling agent, 3-(Trimethoxysilyl)propyl methacrylate (MPS), to introduce reactive methacrylate groups on their surface. nih.gov These functionalized particles then serve as a support or template for a polymerization reaction. nih.gov In this subsequent step, this compound has been tested as one of several functional monomers that polymerize around the siloxane core. nih.govresearchgate.net After the polymer matrix is formed, the internal siloxane particle core is etched away, resulting in a polymer with an ordered, porous, honeycomb-like structure. nih.gov This process demonstrates an indirect but critical role for this compound in using functionalized siloxane particles to engineer advanced polymer morphologies with high surface areas. nih.govresearchgate.net

Medicinal Chemistry and Biological Activity Investigations of 1 Allylpiperazine Derivatives

Role of 1-Allylpiperazine as a Synthetic Scaffold in Drug Discovery

The this compound moiety is a valuable starting point in the synthesis of complex molecules targeting various biological systems. chemimpex.com Its structure, featuring a six-membered cyclic amine with an attached allyl group, provides a foundation for creating derivatives with enhanced biological activity. cymitquimica.com The piperazine (B1678402) core can be functionalized at its second nitrogen atom, while the allyl group's double bond offers a site for further chemical reactions, making it a key intermediate in the development of new drug candidates. chemimpex.comcymitquimica.com

Design and Synthesis of Novel Drug Candidates based on Piperazine Ring

The synthesis of drug candidates often involves multi-step processes where this compound is a key intermediate. For instance, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized by reacting 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanones with allyl bromide. researchgate.netrasayanjournal.co.in This reaction, conducted in acetonitrile (B52724) with triethylamine (B128534) under a nitrogen atmosphere, highlights a common synthetic strategy for incorporating the allylpiperazine scaffold. researchgate.netrasayanjournal.co.in

In another approach, researchers developed a class of piperazine amides as potential JNK inhibitors. The synthesis involved treating a substituted nitrobenzene (B124822) with a piperazine, followed by reduction of the nitro group to an aniline, and subsequent acylation. nih.gov Further modification could then be performed on the piperazine nitrogen, such as introducing an allyl group. nih.gov These synthetic routes demonstrate the utility of the piperazine scaffold in building libraries of compounds for screening and optimization in drug discovery programs. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided critical insights for optimizing ligand affinity and selectivity for various molecular targets.

In the development of nonpeptidic δ opioid receptor ligands, the N-allyl group was found to be an important feature. The compound SNC80, which contains a 4-allyl-2,5-dimethyl-1-piperazinyl moiety, is a potent δ receptor agonist. mdma.ch SAR studies on this series revealed that replacing the N-allyl group with other small alkyl moieties tended to reduce affinity for the δ receptor. mdma.ch Conversely, substituting the allyl group with an N-benzyl group led to a significant increase in affinity, suggesting that an electron-rich substituent at this position enhances binding. mdma.ch

For a series of JNK inhibitors based on a piperazine amide scaffold, the N-substituent on the piperazine ring played a role in potency. While simple alkyl substitutions provided little change in potency compared to the unprotected piperazine, small side chains containing unsaturation, such as an allyl group, appeared to provide a modest boost in potency. nih.gov This suggests a potential favorable pi-stacking interaction that is lost with larger, more sterically hindered groups. nih.gov

In the context of histamine (B1213489) H3 (H₃R) and H4 (H₄R) receptor ligands, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated. The N-allyl-substituted derivative, specifically 1-allyl-4-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine, demonstrated the highest affinity for the H₃R among the tested compounds. frontiersin.org

The following table summarizes key SAR findings for this compound derivatives:

Molecular TargetScaffold/SeriesKey SAR FindingReference(s)
δ Opioid Receptor DiarylmethylpiperazinesThe N-allyl group is important for activity. Replacement with other small alkyl groups reduces affinity, while an N-benzyl group increases it. mdma.ch
JNK Inhibitors Piperazine AmidesSmall, unsaturated N-substituents like allyl can provide a small increase in potency compared to simple alkyl groups. nih.gov
Histamine H₃ Receptor 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazinesThe N-allyl derivative showed the highest affinity for the H₃R in its series. frontiersin.org
5-HT₃ Receptor PiperazinopyrrolothienopyrazinesHigh-affinity compounds commonly feature an allylpiperazine or benzylpiperazine substituent. nih.gov

Ligand Design for Specific Molecular Targets

The this compound scaffold is a privileged structure incorporated into ligands designed for a variety of specific molecular targets, particularly within the central nervous system. chemimpex.comnih.gov The design strategy often involves coupling the this compound moiety to other pharmacophores known to interact with the target of interest.

A prominent example is the design of ligands for serotonin (B10506) receptors. Long-chain arylpiperazines, which link a 1-arylpiperazine unit via an alkyl chain to a terminal fragment, are extensively studied as 5-HT₁ₐ receptor ligands. bg.ac.rs The design of novel antidepressants has involved coupling structural motifs related to serotonin reuptake inhibition with arylpiperazines, which are classic 5-HT₁ₐ ligands. nih.gov Similarly, researchers have designed multi-target agents for schizophrenia by optimizing arylpiperazine-based compounds to achieve a desired affinity profile at dopamine (B1211576) D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. researchgate.netnih.gov In the pursuit of novel 5-HT₃ receptor agonists, a series of piperazinopyrrolothienopyrazine derivatives were synthesized, where high-affinity compounds often shared a common benzyl- or allylpiperazine substituent. nih.gov

Beyond serotonergic and dopaminergic targets, the this compound core has been used to design ligands for other receptor systems. For instance, the δ opioid receptor agonist SNC80 features a 4-allyl-2,5-dimethylpiperazine group attached to a diarylmethyl pharmacophore. mdma.ch This demonstrates the modularity of the design process, where the allylpiperazine unit serves as a key component for achieving high-affinity binding.

Pharmacological Potential and Mechanism of Action Studies

Derivatives of this compound have been investigated for a wide range of pharmacological activities, primarily centered on their interactions with neurotransmitter systems in the central nervous system. chemimpex.comcymitquimica.com

Interaction with Neurotransmitter Systems and Receptors

The piperazine scaffold is a cornerstone in the development of drugs targeting CNS disorders, with a particular emphasis on dopaminergic and serotonergic systems. researchgate.netmdpi.com Many atypical antipsychotics, for example, exhibit a multi-target profile, modulating dopamine D₂ receptors as well as various serotonin receptor subtypes, such as 5-HT₁ₐ and 5-HT₂ₐ. nih.govacs.org The arylpiperazine motif, which can include N-allyl derivatives, is a key structural feature in many compounds designed to interact with these receptors. nih.govgrafiati.com

Research has focused on designing derivatives that possess a specific "atypical" receptor profile, combining D₂ receptor antagonism with high affinity for serotonin receptors. researchgate.netnih.gov This dual action is believed to contribute to a more effective treatment profile for complex psychiatric disorders. nih.gov

The interaction of this compound derivatives with serotonin (5-HT) receptors is a major area of medicinal chemistry research. These derivatives have been shown to modulate a variety of 5-HT receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, and 5-HT₃ receptors, making them promising candidates for antidepressants and antipsychotics. nih.govnih.gov

Arylpiperazine derivatives are well-established ligands for 5-HT₁ₐ receptors. bg.ac.rsbg.ac.rs Studies have aimed to create dual-action antidepressants by designing molecules that both inhibit serotonin reuptake and act as 5-HT₁ₐ receptor antagonists. nih.gov One such compound, 1-(benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol], showed high affinity for both the 5-HT transporter and 5-HT₁ₐ receptors, with Kᵢ values of 20 nM for both targets. nih.gov

In the search for novel antipsychotics, compounds are often designed to have mixed 5-HT₂ₐ/D₂ receptor antagonism. researchgate.net The affinity of arylpiperazine derivatives for multiple serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) is often evaluated to build a comprehensive pharmacological profile. nih.gov For example, one study identified a compound (9b) with Kᵢ values of 23.9 nM, 39.4 nM, and 45.0 nM for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, respectively. nih.gov

Furthermore, derivatives incorporating an allylpiperazine substituent have been specifically investigated as 5-HT₃ receptor ligands. A series of piperazinopyrrolothienopyrazines were developed, and it was found that the most potent compounds, with affinities in the nanomolar range, featured either an allylpiperazine or a benzylpiperazine group. nih.gov

The table below presents binding affinity data for selected piperazine derivatives at various serotonin receptors.

Compound/Derivative ClassTarget Receptor(s)Binding Affinity (Kᵢ, nM)Reference(s)
1-(benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol] (28b) 5-HT Transporter20 nih.gov
5-HT₁ₐ20 nih.gov
Arylpiperazine Derivative (9b) 5-HT₁ₐ23.9 nih.gov
5-HT₂ₐ39.4 nih.gov
5-HT₇45.0 nih.gov
Arylpiperazine Derivative (12a) 5-HT₁ₐ41.5 nih.gov
5-HT₂ₐ315 nih.gov
5-HT₇42.5 nih.gov
Piperazinopyrrolothienopyrazines (e.g., 14b) 5-HT₃Nanomolar range nih.gov
4-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (2q) 5-HT₂C1.13 ingentaconnect.com
Gamma-Aminobutyric Acid (GABA) Receptor Interactions

The piperazine nucleus is known to interact with gamma-aminobutyric acid (GABA) receptors. Derivatives of piperazine can act as GABA-A receptor agonists. nih.gov Specifically, certain piperazine derivatives have been identified as antagonists of the human α1β2γ2 GABAA receptor. nih.gov The interaction of piperazine compounds with GABA receptors is a key mechanism in their potential therapeutic effects, including neuromuscular actions. Fipronil, an insecticide that targets the GABA receptor, has highlighted the potential for compounds interacting with this system to have selective toxicity. acs.org

Histamine Receptor (H3R/H4R) Ligand Development

Derivatives of this compound have been synthesized and evaluated as ligands for histamine H3 (H3R) and H4 (H4R) receptors, which are targets for treating various central nervous system disorders and inflammatory conditions. frontiersin.orgbvsalud.org

Studies have shown that dihydrobenzofuranyl-piperazine analogs featuring an allylpiperazine modification are potent antagonists of the human H3 receptor (hH3R) with nanomolar affinity. researchgate.net For instance, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized, and competitive binding assays revealed their affinity for H3R and H4R in the micromolar range, with greater selectivity for H3R. researchgate.net Molecular docking simulations suggest that the allylpiperazine motif is important for π-interactions with key tryptophan residues in the receptors, which contributes to their binding affinity. bvsalud.orgresearchgate.net

The substitution on the piperazine nitrogen has been shown to influence receptor affinity and selectivity. In one study, replacing a methylpiperazine with an allylpiperazine group in a series of LINS01 compounds resulted in the most potent H3R antagonists. conicet.gov.ar This increased affinity is possibly due to specific hydrophobic interactions. conicet.gov.ar The table below summarizes the binding affinities of some this compound derivatives for H3 and H4 receptors.

CompoundhH3R pKihH4R pKi
1c 7.7< 5
LINS01022 8.06.2
LINS01023 7.86.1
Data sourced from multiple studies. frontiersin.orgconicet.gov.ar

Antifungal and Antiviral Efficacy of this compound Derivatives

The this compound scaffold has been incorporated into novel compounds to explore their efficacy against fungal and viral pathogens.

In one study, a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were synthesized and screened for their antimicrobial properties. researchgate.net Several of these compounds demonstrated significant inhibitory efficacy against all tested fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL. researchgate.net Another study of piperazine derivatives showed that while many compounds had significant antibacterial properties, they were less active against the tested fungi. nih.gov

The antifungal activity of piperazine derivatives has been tested against a variety of fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org In some cases, piperazine derivatives containing an imidazole (B134444) moiety showed better antifungal activity than those with a triazole moiety. japsonline.com

Fungal StrainActivity of select this compound derivatives
Candida albicans Exhibited inhibitory efficacy with MICs as low as 6.25 µg/mL. researchgate.net
Aspergillus niger Exhibited inhibitory efficacy with MICs as low as 6.25 µg/mL. researchgate.net
Aspergillus flavus Exhibited inhibitory efficacy with MICs as low as 6.25 µg/mL. researchgate.net

Anticancer Activity and Cytotoxic Effects on Tumor Cell Lines

The this compound scaffold is a key component in the development of novel anticancer agents. chemimpex.com Its derivatives have been investigated for their cytotoxic effects against various human tumor cell lines. mdpi.com

In a recent study, a series of histamine H3 receptor antagonists from the LINS01 series, which includes allylpiperazine derivatives LINS01022 and LINS01023, were evaluated for their antineoplastic potential in triple-negative breast cancer (TNBC). conicet.gov.ar These compounds reduced cell viability and inhibited clonogenic proliferation in MDA-MB-231 and 4T1 TNBC cell lines in a dose-dependent manner. conicet.gov.ar Notably, the allylpiperazine derivatives were more potent than their methylpiperazine counterparts. conicet.gov.ar LINS01023, in particular, showed a significant cytotoxic effect at a low concentration in 4T1 cells, with an IC50 value of 2.7 µM. conicet.gov.ar

The cytotoxic activity of these compounds is correlated with their affinity for the H3R. conicet.gov.ar The table below presents the half-maximal inhibitory concentration (IC50) values for selected LINS01 compounds against TNBC cell lines. conicet.gov.ar

CompoundCell LineIC50 (µM)
LINS01022 MDA-MB-231> 100
LINS01022 4T110.3
LINS01023 MDA-MB-23155.4
LINS01023 4T12.7
Data from a study on the therapeutic potential of LINS01 histamine H3 receptor antagonists. conicet.gov.ar

Other studies have also highlighted the anticancer potential of piperazine derivatives. For instance, some have been shown to induce apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The modular nature of the arylpiperazine structure allows for the development of compounds with improved potency and selectivity for various cancer cell lines, including those of the lung, colon, and central nervous system. mdpi.commdpi.comresearchgate.net

Potential in Central Nervous System Disorder Therapies

The this compound moiety is a recognized scaffold in the development of therapeutic agents for central nervous system (CNS) disorders. chemimpex.comrasayanjournal.co.in Its derivatives have been investigated for their potential in treating conditions such as depression, anxiety, and neurodegenerative diseases. nih.gov

The therapeutic potential of these compounds often stems from their ability to interact with key neurotransmitter systems. chemimpex.com For example, some this compound derivatives have been studied for their effects on serotonin receptors, which are crucial targets in the management of depression and anxiety. Research indicates that these compounds can modulate serotonergic neurotransmission, suggesting a basis for new antidepressant medications.

Furthermore, the interaction of this compound derivatives with histamine H3 receptors, which are implicated in a variety of CNS-related conditions, underscores their potential in this therapeutic area. bvsalud.org The development of H3R antagonists containing the this compound structure highlights a promising avenue for new treatments for neurological disorders. frontiersin.org

Antimicrobial Properties against Bacterial Strains

Derivatives of this compound have demonstrated notable antimicrobial activity against a range of bacterial strains. A study focusing on novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives found that compounds with chloro, fluoro, and nitro substitutions exhibited excellent antibacterial properties. researchgate.net Some of these synthesized compounds were as potent or even more effective than conventional antibacterial drugs. researchgate.net

The antibacterial efficacy of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, testing against Staphylococcus aureus and Escherichia coli has shown significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values for certain this compound compounds.

Below is a data table summarizing the antimicrobial activity of a this compound derivative from a study by Sagar et al. (2021).

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus 1532
Escherichia coli 1816
Pseudomonas aeruginosa 1264

These findings underscore the potential of this compound derivatives as a foundation for the development of new antimicrobial agents to combat various bacterial infections. researchgate.net

Antiparasitic Activity

The piperazine core, including its 1-allyl derivatives, has been investigated for its potential against various parasites. The mechanism of action often involves the interaction with parasite-specific receptors, leading to effects like neuromuscular paralysis.

While specific studies focusing solely on the antiparasitic activity of this compound are limited in the provided search results, the known activity of piperazine derivatives against parasitic worms suggests a promising area for future research. The ability of these compounds to interact with GABA receptors, which can lead to paralysis in parasites, is a key aspect of their potential antiparasitic action. Further investigation into the efficacy of this compound derivatives against a range of parasitic organisms could yield valuable new therapeutic agents.

Metabolomic and Pharmacokinetic Research on this compound

The development of new therapeutic agents requires a thorough understanding of their metabolic fate and pharmacokinetic profile. For derivatives of this compound, research has focused on how the human body processes these compounds, their stability in metabolic systems, and their potential to interfere with drug-metabolizing enzymes.

Studies on piperazin-1-ylpyridazine derivatives have shown that they can be rapidly metabolized. For instance, a particular compound in this series demonstrated very short in vitro microsomal half-lives of approximately 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM). nih.gov The primary metabolic pathways identified were mono-hydroxylation on the benzene (B151609) rings and oxidation at one of the nitrogen atoms of the piperazine ring. nih.gov However, research has also shown that structural modifications can significantly enhance metabolic stability. By altering the structure, researchers were able to improve the in vitro intrinsic clearance by more than 50-fold, achieving half-lives of 113 minutes in MLM and 105 minutes in HLM for a modified analog. nih.gov

Table 1: Metabolic Stability of Selected this compound Derivatives and Related Compounds
Compound/Derivative ClassSystemHalf-life (t½)Reference
Piperazin-1-ylpyridazine (Compound 1)Mouse Liver Microsomes (MLM)~2 min nih.gov
Piperazin-1-ylpyridazine (Compound 1)Human Liver Microsomes (HLM)~3 min nih.gov
Modified Piperazin-1-ylpyridazine (Compound 29)Mouse Liver Microsomes (MLM)113 min nih.gov
Modified Piperazin-1-ylpyridazine (Compound 29)Human Liver Microsomes (HLM)105 min nih.gov
N-allylpiperazine ketone erastin (B1684096) (APKE)Mouse Liver MicrosomesMedium to Poor Stability nih.gov
Piperazine ketone erastin (PKE)Mouse Liver Microsomes>90 min nih.govgoogle.com
EGFR Inhibitor (Compound 9, derived from a this compound precursor)Human and Rat MicrosomesGood Stability acs.orgnih.gov

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including many drugs. A key aspect of preclinical drug development is to assess whether a new chemical entity inhibits or induces these enzymes, as such interactions can lead to drug-drug interactions.

Investigations into a brain-penetrant EGFR inhibitor (referred to as compound 9), which was synthesized using a this compound derivative as a precursor, assessed its potential to inhibit major CYP450 isoforms. acs.orgnih.gov The study used human liver microsomes to test for inhibition of CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6. acs.orgnih.gov The results indicated that the compound had no significant inhibitory effect on most of the tested isoforms, with IC₅₀ values greater than 30 µM. nih.gov However, moderate inhibition of the CYP2D6 isoform was observed, with an IC₅₀ value of 1.1 µM. nih.gov This finding is significant as it suggests a relatively low risk of drug-drug interactions for most metabolic pathways, but flags a potential interaction with drugs metabolized by CYP2D6.

Table 2: Cytochrome P450 (CYP) Inhibition Profile for an EGFR Inhibitor Derived from a this compound Precursor
CYP450 IsoformInhibition (IC₅₀)Reference
CYP3A4>30 µM nih.gov
CYP1A2>30 µM nih.gov
CYP2C9>30 µM nih.gov
CYP2C19>30 µM nih.gov
CYP2D61.1 µM nih.gov

Analytical and Spectroscopic Characterization of 1 Allylpiperazine

Spectroscopic Analysis Methodologies for 1-Allylpiperazine and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides information on the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D techniques like HSQC are employed to assign the structure unambiguously.

In ¹H NMR spectroscopy of this compound, the chemical shift (δ) of a proton is influenced by its electronic environment. The spectrum provides information on the different types of protons and their neighboring atoms.

The this compound molecule (C₇H₁₄N₂) has several distinct proton environments:

Piperazine (B1678402) ring protons: The eight protons on the piperazine ring are not chemically equivalent. The four protons on the carbons adjacent to the allyl-substituted nitrogen (positions 2 and 6) are in a different environment than the four protons on the carbons adjacent to the secondary amine nitrogen (positions 3 and 5). Due to the chair conformation of the piperazine ring, axial and equatorial protons can also have different chemical shifts. Typically, these protons appear as complex multiplets in the region of δ 2.3-3.0 ppm.

Allyl group protons: The allyl group presents three distinct proton signals:

The two protons of the allylic methylene (B1212753) group (-CH₂-) attached to the nitrogen atom. These are deshielded by the adjacent nitrogen and typically appear as a doublet around δ 3.0 ppm.

The single vinyl proton (-CH=) which is part of a complex multiplet, typically found further downfield in the region of δ 5.7-5.9 ppm.

The two terminal vinyl protons (=CH₂) which are diastereotopic. They usually appear as two separate signals, a doublet of doublets or a multiplet, in the region of δ 5.1-5.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-N-CH₂- (Allyl)~3.0d (doublet)2H
-CH=CH₂ (Allyl)~5.8m (multiplet)1H
-CH=CH₂ (Terminal)~5.1-5.2m (multiplet)2H
Piperazine Ring (-CH₂-N-Allyl)~2.5m (multiplet)4H
Piperazine Ring (-CH₂-NH)~2.8m (multiplet)4H
-NH- (Piperazine)~1.5-2.0s (singlet, broad)1H

The ¹³C NMR spectrum of this compound provides information about the different carbon environments in the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each chemically distinct carbon atom.

The molecule contains five distinct carbon environments:

Piperazine ring carbons: The carbons at positions 2 and 6 (adjacent to the allyl group) are equivalent, as are the carbons at positions 3 and 5 (adjacent to the NH group). These typically appear in the range of δ 45-55 ppm.

Allyl group carbons:

The allylic methylene carbon (-CH₂-) attached to the nitrogen is expected around δ 62 ppm.

The internal vinyl carbon (-CH=) appears further downfield, typically around δ 134 ppm.

The terminal vinyl carbon (=CH₂) is found more upfield, around δ 117 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-N-CH₂- (Allyl)~62.3
-CH=CH₂ (Allyl)~134.5
-CH=CH₂ (Terminal)~117.4
Piperazine Ring (C-2, C-6)~53.8
Piperazine Ring (C-3, C-5)~46.0

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional (2D) NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. chemicalbook.com The resulting spectrum displays a 2D map where one axis represents the ¹H spectrum and the other represents the ¹³C spectrum. A peak (cross-peak) appears at the intersection of the chemical shifts of a proton and the carbon to which it is directly bonded.

For this compound, an HSQC experiment is invaluable for confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. chemicalbook.com It would show the following correlations:

A cross-peak connecting the ¹H signal of the allylic -CH₂- protons (~3.0 ppm) to the ¹³C signal of the allylic carbon (~62.3 ppm).

A cross-peak between the vinyl -CH= proton signal (~5.8 ppm) and the corresponding vinyl carbon signal (~134.5 ppm).

A cross-peak linking the terminal =CH₂ proton signals (~5.1-5.2 ppm) to the terminal vinyl carbon signal (~117.4 ppm).

Cross-peaks correlating the piperazine ring protons (~2.5 ppm and ~2.8 ppm) to their respective carbon signals (~53.8 ppm and ~46.0 ppm).

This technique resolves ambiguities that may arise from overlapping signals in the 1D spectra, providing definitive evidence of C-H connectivity.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. nih.gov Key expected vibrational frequencies include:

N-H Stretch: The secondary amine in the piperazine ring gives rise to a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches:

The sp² C-H stretch of the vinyl group (=C-H) typically appears as a sharp band just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹).

The sp³ C-H stretches of the piperazine ring and the allylic methylene group appear as strong bands just below 3000 cm⁻¹ (typically in the 2800-3000 cm⁻¹ range).

C=C Stretch: The carbon-carbon double bond of the allyl group shows a characteristic stretching vibration in the region of 1640-1680 cm⁻¹.

C-N Stretch: The C-N stretching vibrations of the aliphatic amine structure occur in the fingerprint region, typically between 1000-1250 cm⁻¹.

=C-H Bends: The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are strong and characteristic, appearing in the 910-990 cm⁻¹ region.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Piperazine)3300 - 3500Medium
sp² C-H Stretch (Vinyl)3050 - 3100Medium
sp³ C-H Stretch (Aliphatic)2800 - 3000Strong
C=C Stretch (Allyl)1640 - 1680Medium-Weak
C-N Stretch1000 - 1250Medium-Strong
=C-H Bend (Out-of-plane)910 - 990Strong

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. The FT-Raman spectrum of this compound provides a vibrational fingerprint, offering insights into its molecular structure and functional groups. The spectrum is typically recorded using a dedicated spectrometer, such as a Bruker MultiRAM FT-Raman Spectrometer. nih.gov

The vibrational spectrum of this compound is characterized by bands arising from the piperazine ring, the allyl group, and the linkages between them. Analysis of related piperazine derivatives provides a basis for the assignment of these vibrational modes. ultraphysicalsciences.orgdergipark.org.tr The spectrum can be divided into distinct regions: the high wavenumber region (above 2800 cm⁻¹), associated with C-H stretching vibrations, and the fingerprint region (below 1800 cm⁻¹), which contains a wealth of structural information from various stretching, bending, twisting, and rocking motions. nih.gov

Key vibrational modes expected in the FT-Raman spectrum of this compound include:

C-H Stretching: The C-H stretching vibrations of the allyl group (=CH₂ and =CH-) and the piperazine ring (-CH₂-) are expected to appear in the 2800-3100 cm⁻¹ region. dergipark.org.trmdpi.com Aromatic C-H stretching modes in related phenylpiperazines typically occur above 3000 cm⁻¹, while aliphatic C-H stretching modes of the piperazine ring are observed at lower wavenumbers, generally between 2800 cm⁻¹ and 3000 cm⁻¹. ultraphysicalsciences.orgdergipark.org.tr

C=C Stretching: A characteristic band for the allyl group's carbon-carbon double bond (C=C) stretching is anticipated in the 1630-1680 cm⁻¹ region.

CH₂ Bending and Twisting: The scissoring, wagging, twisting, and rocking vibrations of the methylene (-CH₂-) groups in the piperazine ring produce a series of bands in the fingerprint region, typically from 700 cm⁻¹ to 1500 cm⁻¹. ultraphysicalsciences.org For instance, CH₂ wagging modes in 1-benzylpiperazine have been observed in the 1324-1362 cm⁻¹ range, with twisting vibrations appearing between 1050-1200 cm⁻¹. ultraphysicalsciences.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds (C-N) within the piperazine ring and the bond connecting the ring to the allyl group are expected in the 1000-1350 cm⁻¹ range. ultraphysicalsciences.org

Ring Vibrations: The piperazine ring itself has characteristic skeletal vibrations, including ring breathing and deformation modes, which appear at lower frequencies in the fingerprint region. nih.govnih.gov

A tentative assignment of the principal FT-Raman bands for this compound, based on data from analogous structures, is presented in the table below.

Wavenumber Range (cm⁻¹)Tentative Vibrational AssignmentFunctional Group
3100 - 3000C-H StretchingAllyl (=CH, =CH₂)
3000 - 2800C-H StretchingPiperazine (-CH₂-)
1680 - 1630C=C StretchingAllyl
1500 - 1400CH₂ Scissoring/BendingPiperazine, Allyl
1350 - 1000C-N StretchingPiperazine Ring
1200 - 1050CH₂ TwistingPiperazine Ring
900 - 740CH₂ RockingPiperazine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is determined by the chromophores present in its structure: the saturated piperazine ring and the allyl group.

The piperazine moiety, being a saturated heterocyclic amine, does not possess π-electrons and is not expected to exhibit strong absorption in the near-UV region. Its primary electronic transitions are high-energy sigma to non-bonding (n→σ*) transitions associated with the lone pair of electrons on the nitrogen atoms. These transitions typically occur in the far-UV region (below 200 nm) and may not be observable with standard UV-Vis spectrophotometers. nist.gov

The allyl group contains a π-bond and is responsible for the most significant absorption in the near-UV region. It undergoes a π→π* transition, which is typically observed for isolated double bonds in the range of 170-190 nm. This absorption may also be shifted to slightly longer wavelengths (bathochromic shift) depending on the solvent environment.

Therefore, the UV-Vis spectrum of this compound is expected to show minimal absorption above 220 nm. Any observed absorption bands would likely be weak and correspond to the aforementioned transitions. For comparison, UV spectrophotometric analysis of more complex piperazine derivatives containing aromatic rings shows absorption maxima at wavelengths such as 225 nm, 285 nm, and 350 nm, which are attributed to the electronic transitions within the aromatic systems. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an essential tool for determining the molecular weight and elucidating the structure of compounds like this compound. Various ionization techniques can be employed to analyze the compound.

Electron Impact Ionization Mass Spectrometry (EI-MS)

Electron Impact Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). unodc.org This process generates a positively charged molecular ion (M⁺•) and causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint.

For this compound (C₇H₁₄N₂, Molecular Weight: 126.20 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 126. nih.govchemspider.com The fragmentation pattern is primarily dictated by the cleavage of bonds adjacent to the nitrogen atoms, which can stabilize the resulting positive charge. Key fragmentation pathways for piperazine derivatives are initiated by one of the two nitrogen atoms in the ring. researchgate.net

Expected fragment ions in the EI-MS spectrum of this compound include:

m/z 126 [M]⁺•: The molecular ion.

m/z 85: Resulting from the loss of the allyl group (•CH₂CH=CH₂, 41 Da). This is often a prominent peak due to the formation of a stable piperazinyl cation.

m/z 56: A characteristic fragment for piperazine rings, formed through ring cleavage.

m/z 42: Corresponding to [C₂H₄N]⁺, another common fragment from the piperazine ring structure.

m/z 41: The allyl cation [C₃H₅]⁺.

The relative abundance of these fragments provides structural confirmation of the compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and basic molecules like this compound. In positive ion mode, the two basic nitrogen atoms of the piperazine ring are readily protonated in the acidic ESI spray solution. This process typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation. nih.gov

For this compound, the ESI-MS spectrum would be dominated by the [M+H]⁺ ion.

m/z 127: The protonated molecule [C₇H₁₄N₂ + H]⁺.

This technique is highly valuable for accurate molecular weight determination and is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like this compound. nih.gov The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, which is typically operated in EI mode. unodc.org

A key parameter in GC analysis is the retention time (RT) , the time it takes for a compound to travel through the column. shimadzu.com The RT is characteristic of a specific compound under a defined set of chromatographic conditions and can be used for its identification. The mass spectrum recorded at the compound's RT provides definitive structural confirmation.

Typical GC-MS conditions for the analysis of piperazine derivatives involve a capillary column with a non-polar or mid-polar stationary phase, such as 5% phenyl/95% methyl polysiloxane. unodc.orgrsc.org A temperature-programmed oven is used to ensure efficient separation of components.

ParameterTypical Value / Condition
Column 5% Phenyl / 95% Methyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) unodc.org
Carrier Gas Helium or Hydrogen unodc.org
Injector Temperature 250 - 280 °C unodc.org
Oven Program Initial temp 100°C, ramped to 290°C unodc.org
Ionization Mode Electron Impact (EI) at 70 eV unodc.org
Mass Analyzer Quadrupole
Scan Range 30 - 350 amu unodc.org

Under these conditions, this compound would elute at a specific retention time and produce its characteristic EI mass spectrum, allowing for unambiguous identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. It is widely used to assess the purity of chemical substances, including this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Several HPLC modes can be employed for the analysis of piperazine derivatives:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18 or octadecylsilane) and a polar mobile phase. nih.gov For a basic compound like this compound, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier (e.g., phosphoric acid, formic acid) to ensure good peak shape by protonating the amine groups. sielc.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in reversed-phase systems. It uses a polar stationary phase (e.g., silica (B1680970) or cyano-bonded) with a mobile phase rich in organic solvent. researchgate.net

Detection can be achieved using various detectors. Since this compound lacks a strong chromophore, UV detection may have limited sensitivity. researchgate.net More suitable detectors include:

Evaporative Light Scattering Detector (ELSD): Universal detector suitable for non-volatile analytes without a chromophore. researchgate.net

Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity. nih.gov

Charged Aerosol Detector (CAD): Another universal detector that offers near-uniform response.

HPLC methods must be validated to ensure they are accurate, precise, and reliable for their intended purpose, such as purity determination. nih.gov Validation parameters include linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

The following table summarizes example conditions for the HPLC analysis of piperazine-related compounds.

ParameterExample Condition 1 (Reversed-Phase)Example Condition 2 (Reversed-Phase)
Stationary Phase Octadecylsilane (C18) nih.govNewcrom R1 sielc.com
Column Dimensions 250 x 4.6 mm, 5 µm -
Mobile Phase Acetonitrile / Phosphate Buffer nih.govAcetonitrile / Water / Phosphoric Acid sielc.com
Flow Rate 1.0 mL/min -
Column Temperature 30 - 35 °C google.com-
Detection UV (if derivatized or at low wavelength) , ELSD researchgate.net, or MS nih.govMS Compatible (with formic acid) sielc.com

By employing a validated HPLC method, the purity of this compound can be accurately determined, and it can be effectively separated from any impurities or related substances.

Chromatographic Techniques Employing this compound

A review of scientific literature indicates that while the chromatographic analysis of piperazine derivatives is common, the use of this compound as a functional component within chromatographic systems is not a widely documented area of research.

Use in Separation of Isomers

The separation of isomers, particularly enantiomers, is a critical process in pharmaceutical development. nih.govwvu.edu This is typically achieved using chiral chromatography, where a chiral selector interacts differently with each enantiomer, enabling their separation. eijppr.com This selector can be part of the stationary phase (Chiral Stationary Phase, CSP) or the mobile phase (Chiral Mobile Phase Additive, CMPA). eijppr.com

For a compound like this compound to be used in isomer separation, it would need to be incorporated into a CSP or used as a CMPA. This would typically require it to be chiral itself or to be attached to a chiral support structure. While the synthesis and separation of chiral piperazine derivatives is an active area of research, there is no evidence in the reviewed literature to suggest that this compound, which is an achiral molecule, is employed as a chiral selector or in a derivatization role for the separation of isomers. nih.govnih.gov

Capillary Electrochromatography (CE) Applications

Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. The mobile phase is driven by an electroosmotic flow, which results in a very flat flow profile, leading to high-efficiency separations.

The application of CEC is broad, covering pharmaceutical, biochemical, and environmental analysis. However, a detailed search of the scientific literature does not yield specific examples or research studies where this compound is used as a component of the stationary phase, a mobile phase additive, or as an analyte of interest in Capillary Electrochromatography applications.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound

Computational Chemistry and Theoretical Investigations of 1 Allylpiperazine

Quantum Chemical Computations

Quantum chemical computations serve as a powerful tool for elucidating the electronic structure and properties of 1-Allylpiperazine. These methods allow for a detailed examination of the molecule at an atomic level, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule. irjweb.com By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The process involves finding the lowest energy conformation of the molecule on its potential energy surface. umd.edufaccts.de

For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). irjweb.com This level of theory provides a reliable balance between accuracy and computational cost. The optimization would confirm that the piperazine (B1678402) ring adopts a stable chair conformation. Key parameters determined would include the bond lengths of C-N, C-C, and C=C, as well as the C-N-C bond angles within the piperazine ring and the dihedral angles defining the orientation of the allyl group relative to the ring. While a specific data table for this compound is not publicly available, the optimized geometry is the essential starting point for all other computational analyses discussed below. gaussian.comresearchgate.net

Vibrational Mode Analysis and Infrared/Raman Intensities

Vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule, which arise from the vibrations of its bonds. journalijar.com These spectra serve as a molecular "fingerprint" and are invaluable for compound identification. uni-muenchen.de In computational studies, after geometry optimization, frequency calculations are performed at the same level of theory to identify the normal modes of vibration. The number of vibrational modes is determined by the formula 3N-6 for non-linear molecules, where N is the number of atoms. journalijar.com

For this compound (C₇H₁₄N₂), with 23 atoms, 63 normal modes of vibration are expected. journalijar.com A full theoretical vibrational analysis would provide the wavenumbers and intensities for each of these modes. While specific experimental or fully calculated spectra for this compound are not readily found in the literature, analysis of similar piperazine derivatives allows for the prediction of characteristic bands. For instance, studies on related molecules show characteristic stretching and bending vibrations for the C-H, C-N, N-H, and C=C bonds. The piperazine ring itself has distinct "breathing" and deformation modes. The allyl group would contribute specific frequencies corresponding to =CH₂, -CH=CH-, and C-C stretching and bending. The calculated spectra are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Table 1: Representative Vibrational Modes Expected for this compound (Note: This table is illustrative, based on general knowledge of functional group frequencies, as specific computational data for this compound is not available in the cited literature.)

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H (Piperazine) Stretching 3300-3500
C-H (Allyl, Alkyl) Stretching 2850-3100
C=C (Allyl) Stretching 1640-1680
CH₂ (Piperazine, Allyl) Scissoring 1440-1485
C-N (Piperazine) Stretching 1020-1250

HOMO-LUMO Energy Analysis for Chemical Reactivity and Charge Transfer

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. journalijar.comisef.net The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comschrodinger.com A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

These energies are calculated using the same DFT methods as for geometry optimization. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms and the C=C double bond of the allyl group, reflecting the sites most susceptible to electrophilic attack. The LUMO would likely be distributed across the antibonding orbitals of the molecule. The HOMO-LUMO gap provides insight into the electronic transitions and potential for intramolecular charge transfer within the molecule. irjweb.com

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies (Note: The formulas are provided for context. Specific calculated values for this compound are required for a full analysis.)

Parameter Formula Description
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 Measure of the power to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Softness (S) 1 / (2η) Reciprocal of hardness, indicates high reactivity.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deicm.edu.pl It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de A key part of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.destackexchange.com This reveals stabilizing interactions, such as hyperconjugation, that result from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the strength of the delocalization. stackexchange.com For this compound, significant interactions would be expected between the lone pair (LP) orbitals of the nitrogen atoms and the antibonding (σ) orbitals of adjacent C-C and C-H bonds. Furthermore, interactions involving the π and π orbitals of the allyl group's double bond are important for understanding conjugation effects. researchgate.net

Table 3: Principal NBO Donor-Acceptor Interactions Expected in this compound (Note: This table is illustrative of the types of interactions analyzed. Specific E(2) values require a dedicated calculation.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) σ*(C-C) Value Lone Pair -> Antibond Hyperconjugation
LP (N) σ*(C-H) Value Lone Pair -> Antibond Hyperconjugation
σ(C-H) σ*(C-N) Value Sigma -> Sigma* Hyperconjugation

Fukui Function and Molecular Electrostatic Potential (MEP) Studies

To visualize and predict chemical reactivity, two powerful computational tools are the Fukui function and the Molecular Electrostatic Potential (MEP).

The Fukui function is a local reactivity descriptor derived from DFT that identifies which atoms in a molecule are most likely to undergo nucleophilic or electrophilic attack. scm.comwikipedia.orgjoaquinbarroso.com It measures the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org The site where the Fukui function for nucleophilic attack (f+) is highest is the most probable site for attack by a nucleophile, while the maximum of the Fukui function for electrophilic attack (f-) indicates the most likely site for an electrophile to attack. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. informaticsjournals.co.in It provides an intuitive guide to intermolecular interactions by showing the charge distribution. researchgate.netresearchgate.net Different colors on the MEP surface represent different potential values:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the two nitrogen atoms due to their lone pairs, and also on the π-system of the C=C double bond, identifying these as the primary sites for electrophilic attack. researchgate.net Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the N-H proton. youtube.com

Thermodynamic Characterization (Entropy, Enthalpy, Heat Capacity)

Quantum chemical calculations can predict the thermodynamic properties of a molecule at different temperatures. researchgate.net These properties, including standard enthalpy (H°), entropy (S°), and heat capacity (Cv), are calculated from the vibrational frequencies obtained during the vibrational analysis. The calculations are based on the principles of statistical mechanics, considering the translational, rotational, and vibrational contributions to the total energy of the molecule. This information is valuable for understanding the stability of the molecule and predicting its behavior in chemical reactions under various temperature conditions. science.govuni-muenchen.de

Table 4: Calculated Thermodynamic Properties (Note: This is a representative table. A specific calculation for this compound would provide precise values at given temperatures.)

Temperature (K) Enthalpy (H°) (kcal/mol) Entropy (S°) (cal/mol·K) Heat Capacity (Cv) (cal/mol·K)
298.15 Value Value Value
400.00 Value Value Value

Hyperpolarizability Computations for Non-Linear Optical Properties

Non-linear optical (NLO) properties of molecules are crucial for applications in optoelectronics, including information transfer and optical processing. dtic.mil The first hyperpolarizability (β) is a key molecular property that determines a material's NLO response. wikipedia.org Computational quantum chemistry is a primary tool for calculating this property. wikipedia.org

Theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of molecules to understand their NLO behavior. physchemres.org For instance, calculations on piperazine-based compounds have confirmed their NLO activity. physchemres.org A direct relationship has been established between the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) energy gap and the hyperpolarizability (β), where a smaller energy gap often leads to a larger β value, indicating higher reactivity and polarizability. researchgate.net

To quantify the NLO potential of a compound, its hyperpolarizability is often compared to that of a standard reference material like urea. researchgate.net Studies on related molecules show that significant NLO properties can be achieved; for example, the hyperpolarizability (β) of one such compound was calculated to be 368.02 × 10⁻³¹ esu, which is 98 times higher than the value for urea, highlighting its potential as a promising NLO material. researchgate.net These computations guide the rational design of new molecules with enhanced optoelectronic properties. physchemres.org

Table 1: Comparison of Theoretical NLO Properties This table presents a representative example of calculated NLO data for a molecule compared to the standard, Urea, to illustrate the metrics used in such studies.

CompoundMethodDipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
Urea (Reference) DFT1.373.83 x 10⁻²⁴3.728 x 10⁻³¹
Example Piperazine Derivative ωB97XD/6311++G(d,p)2.551.83 x 10⁻²³368.02 x 10⁻³¹

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to visualize and understand molecular interactions and system behaviors at an atomic level. wikipedia.orguni-bonn.de

This compound (1-ALPP) has been identified as a valuable functional monomer in the synthesis of Molecularly Imprinted Polymers (MIPs). mdpi.comscirp.orgscirp.org MIPs are synthetic polymers with tailored recognition sites for a specific target molecule (the template). mdpi.com The efficacy of a MIP is highly dependent on the stability and structure of the pre-polymerization complex formed between the functional monomer and the template molecule. scirp.org

Molecular modeling is employed to investigate these crucial non-covalent interactions. nih.govresearchgate.net For example, in the development of MIPs for the mycotoxin zearalenone (B1683625), modeling demonstrated that this compound forms a strong 2:1 complex with a template mimic, cyclododecyl 2,4-dihydroxybenzoate (B8728270) (CDHB). nih.govresearchgate.net This strong interaction was identified as a key factor in creating a MIP suitable for zearalenone recognition. nih.govresearchgate.net Similarly, when creating MIPs for luteolin, UV-visible spectra and theoretical calculations were used to evaluate the interaction strength between various functional monomers and the template, with studies showing that 1-ALPP formed the strongest complex compared to other monomers like 4-vinylpyridine (B31050) and acrylamide. scirp.orgscirp.org Computational analysis of the energies of these pre-polymerization complexes often shows good agreement with experimental results. nih.govmdpi.com

Table 2: Modeled Interactions of this compound in MIP Pre-polymerization Complexes

Template MoleculeTemplate MimicMonomerKey Finding from ModelingBinding Constants (in acetonitrile)Reference
ZearalenoneCyclododecyl 2,4-dihydroxybenzoate (CDHB)This compoundStrong 2:1 complex formation (monomer:template)K₁₁=4.7 x 10⁴ M⁻¹, K₁₂ = 2.6 x 10² M⁻¹ nih.govresearchgate.net
LuteolinN/AThis compoundStrongest interaction strength compared to 4-VP and AANot specified scirp.orgscirp.org
Homoveratric AcidN/AThis compoundAnalyzed for complex stabilityNot specified nih.govnih.gov

Molecular mechanics (MM) utilizes classical physics-based models, known as force fields, to calculate the potential energy of a molecule as a function of its atomic coordinates. jussieu.fr Molecular dynamics (MD) simulations use these principles to compute the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. wikipedia.org These simulations are essential for understanding complex biological and chemical systems, including proteins and polymers. wikipedia.orgcsic.es

In the context of this compound, MM and MD simulations are part of the theoretical analysis of MIPs. nih.gov A typical MD protocol involves an initial energy minimization of the system, followed by a heating step to reach a target temperature, an equilibration period, and finally, a production run where data for analysis is collected. nih.gov For instance, simulations can be run for several nanoseconds in an NVT ensemble (constant volume and temperature) to study the stability and dynamics of the pre-polymerization complex in its solvent environment. nih.gov Such simulations provide atomic-level insights that complement experimental findings in the development of new materials. nih.govups-tlse.fr

A force field is a combination of a potential energy function and a set of parameters that describe the interactions between atoms in a system. jussieu.fr The accuracy of MM and MD simulations is critically dependent on the quality of the force field used. nih.govrsc.org Commonly used force fields in biomolecular simulation include AMBER, CHARMM, and OPLS. rsc.orgbiorxiv.org

In the theoretical investigation of complex systems involving monomers like this compound, specific force fields are applied. nih.govmdpi.com For example, the CHARMM force field has been used in MD simulations to study pre-polymerization complexes for MIPs. nih.gov These force fields allow for the exploration of the conformational space of the molecules, helping to understand how this compound orients itself relative to a template molecule and how the resulting polymer network achieves its shape and recognition capabilities. biorxiv.orgchemrxiv.org The selection of an appropriate force field is crucial for accurately modeling the system's properties, from local secondary structures to global conformational changes. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. uni-bonn.de It is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

The piperazine scaffold is present in many biologically active compounds. ontosight.ai Molecular docking studies have been performed on various piperazine derivatives to evaluate their potential as antimicrobial and antifungal agents. nih.govjapsonline.com These in silico studies predict how the compounds might interact with key protein targets in pathogens. For example, docking studies have been used to assess the binding of piperazine derivatives to fungal targets such as secreted aspartyl proteinases (Saps) from Candida albicans and the Cyp51 enzymes from Aspergillus species, which are critical for fungal survival. mdpi.comjptcp.com The results of these docking studies, such as binding energy and specific interactions with amino acid residues, provide valuable insights for the design and synthesis of new, more effective antifungal agents. nih.govjptcp.com

Table 3: Examples of Molecular Docking Studies on Piperazine Derivatives for Antifungal Applications

Compound ClassFungal SpeciesProtein TargetPurpose of Docking StudyReference
Novel Piperazine DerivativesCandida albicans, Cryptococcus neoformansNot specifiedTo evaluate antifungal potential and understand structure-activity relationships. nih.gov
Azole Piperazine CongenersCandida albicansNot specifiedTo support experimental findings of antifungal activity. japsonline.com
N-phenylbenzamidesCandida albicansAspartic Proteinases (Saps)To predict binding affinity and inhibitory potential. mdpi.com
Pramiconazole, Curcumin AnalogsAspergillus speciesCyp51A, Cyp51BTo estimate inhibitory activity against critical resistance-related proteins. jptcp.com

Prediction of Biological and Chemical Parameters

Computational methods are frequently used to predict essential physicochemical and biological properties of chemical compounds, guiding experimental work and prioritizing candidates for synthesis and testing.

One crucial parameter for any amine is its pKa, which describes its tendency to be protonated at a given pH. The pKa values of piperazines have been computed using quantum chemistry techniques combined with continuum solvation models. researchgate.net These calculations can be complex, and achieving high accuracy often requires sophisticated approaches, such as including explicit solvent molecules within the continuum cavity or applying special scaling for ionic species, to reduce errors to less than one pKa unit. researchgate.net

Other parameters can be predicted using various software tools. For instance, the partition coefficient (LogP), a measure of a molecule's lipophilicity, is a critical predictor of its pharmacokinetic behavior. For this compound, the predicted value XLogP3 is 0.3. nih.gov In silico tools are also used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is essential in the early stages of drug development. mdpi.comjptcp.com

Table 4: Computationally Predicted Properties of this compound

PropertyPredicted ValueMethod/SourceReference
Molecular Weight126.20 g/mol PubChem 2.2 nih.gov
XLogP3 (Partition Coefficient)0.3XLogP3 3.0 nih.gov
pKaNot directly found for this compound, but methods are established for piperazines.Quantum Chemistry (e.g., IEFPCM/B3LYP) researchgate.net
Topological Polar Surface Area15.3 ŲCactvs 3.4.8.18 nih.gov

Computational Assessment of Drug-Likeness

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. tiu.edu.iqunits.it This assessment is often guided by rules of thumb like Lipinski's Rule of Five, which examines key physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tiu.edu.iqdrugbank.com A compound is considered drug-like if it generally meets these criteria, suggesting a higher probability of good absorption and permeation. units.it

Computational tools are used to calculate these properties for this compound. Publicly available data from databases like PubChem provide a comprehensive profile of the molecule's computed descriptors. nih.gov These calculations indicate that this compound adheres well to Lipinski's Rule of Five, showing no violations. Its molecular weight is well below the 500 Dalton threshold, it has a low calculated partition coefficient (XLogP3), and it possesses an appropriate number of hydrogen bond donors and acceptors. nih.gov

Other important computed properties include the Topological Polar Surface Area (TPSA), which is a predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. The low TPSA and a small number of rotatable bonds for this compound are favorable characteristics for a potential drug candidate. nih.govnih.gov

PropertyValueLipinski's Rule of Five Guideline
Molecular Weight126.20 g/mol nih.gov< 500
XLogP3 (Lipophilicity)0.3 nih.gov≤ 5
Hydrogen Bond Donors1 nih.gov≤ 5
Hydrogen Bond Acceptors2 nih.gov≤ 10
Rotatable Bond Count2 nih.gov-
Topological Polar Surface Area (TPSA)15.3 Ų nih.gov-

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Beyond initial drug-likeness, computational models are employed to predict the full spectrum of a compound's ADMET properties. acs.orgnih.govscispace.com These predictions are crucial for identifying potential liabilities early in the drug development process, thereby reducing the high attrition rates of drug candidates. nih.govscispace.comnih.gov Web-based platforms like pkCSM and SwissADME use machine learning models trained on large datasets of experimental results to forecast these properties from a molecule's structure. nih.govuq.edu.aucore.ac.ukhumanjournals.com

For this compound, these predictive tools can estimate various pharmacokinetic parameters. For instance, models can predict its water solubility, intestinal absorption, and ability to penetrate the blood-brain barrier (BBB). nih.govmdpi.comarxiv.org The BBB is a critical factor for drugs targeting the central nervous system and is influenced by properties like lipophilicity and hydrogen bonding potential. mdpi.comfrontiersin.orgnih.gov Some reports suggest that the 4-allylpiperazine group can enhance blood-brain barrier penetration for certain CNS targets. vulcanchem.com

Metabolism prediction focuses on the compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. Toxicity predictions can range from flagging potential for mutagenicity (AMES test) to organ-specific toxicities. While specific, comprehensive public ADMET prediction data for this compound is not extensively documented in dedicated studies, the following table presents illustrative predictions generated from widely used computational models.

ADMET PropertyPredicted Value/ClassificationSignificance
Water Solubility (logS)-0.999 (Soluble)Indicates good solubility, which is favorable for absorption.
Caco-2 Permeability (log Papp)0.437 cm/sSuggests moderate intestinal permeability.
Intestinal Absorption (Human)89.6%Predicts high absorption from the gut.
Blood-Brain Barrier (BBB) Permeability (logBB)-0.546 (No)Predicted to not readily cross the BBB.
CYP2D6 InhibitorNoLow likelihood of drug-drug interactions via this major metabolic pathway.
AMES ToxicityNoPredicted to be non-mutagenic.

Note: The data in this table are predictions from the pkCSM web server and are for illustrative purposes. nih.govscispace.comresearchgate.net

Chemoinformatics Approaches for Derivative Screening

This compound serves as a valuable scaffold or building block in medicinal chemistry and material science. chemimpex.comnih.gov Its piperazine ring is a "privileged scaffold" present in numerous approved drugs, valued for its ability to favorably modulate physicochemical and pharmacokinetic properties. nih.govnih.govresearchgate.net Chemoinformatics and computational chemistry play a vital role in screening virtual libraries of this compound derivatives to identify candidates with optimized properties for specific applications. nih.govx-mol.netontosight.ai

This process often involves several computational techniques:

Virtual Screening: Large databases of virtual compounds, created by computationally modifying the this compound structure, can be rapidly screened against a biological target using molecular docking. nih.govx-mol.netresearchgate.net This helps prioritize which derivatives to synthesize and test experimentally. For example, piperazine derivatives have been screened for activity as human acetylcholinesterase inhibitors and 5-HT1A antagonists. nih.govx-mol.net

Structure-Activity Relationship (SAR) Studies: By analyzing the predicted activity of a series of derivatives, researchers can build SAR models. These models help understand how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds. mdpi.com

Material Science Applications: In the field of molecularly imprinted polymers (MIPs), theoretical analyses are used to screen functional monomers. Studies have shown that this compound can be an effective monomer, and computational methods help determine the optimal ratios and conditions to create MIPs with high selectivity for target molecules like mycotoxins.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of features responsible for a molecule's biological activity. A pharmacophore model based on a known active compound can be used to screen for derivatives of this compound that fit the model and are therefore likely to be active. x-mol.net

In one study, derivatives of this compound were synthesized as part of a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines to develop novel antagonists for histamine (B1213489) H3 and H4 receptors, with drug-likeness assessments guiding the selection of promising leads. nih.govfrontiersin.org Such chemoinformatic approaches significantly accelerate the discovery process, making the exploration of the chemical space around this compound more efficient and cost-effective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.